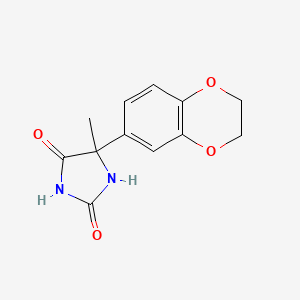

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)7-2-3-8-9(6-7)18-5-4-17-8/h2-3,6H,4-5H2,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNDMRZCZYOGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301301-43-9 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazolidine-dione moiety, using reagents such as alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

-

Antitumor Activity

- Recent studies have indicated that derivatives of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown selective cytotoxicity towards cancerous cells while sparing normal cells. The IC values for these compounds range from 93.7 µM to 322.8 µM against different cancer cell lines such as HeLa and U87 .

-

Neuropharmacological Effects

- The compound has been investigated for its potential role as a modulator of serotonin receptors, particularly the 5-HT receptor family. Compounds with similar structural features have been shown to possess high affinity for these receptors, suggesting a potential application in treating neuropsychiatric disorders .

- Anti-inflammatory Properties

Biological Research Applications

-

Cell Signaling Studies

- The ability of this compound to interact with various receptors makes it a valuable tool in studying cell signaling pathways. This can help elucidate mechanisms underlying various diseases and therapeutic responses.

- High Throughput Screening

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Hypotheses

- Synthetic Accessibility : The patent literature (e.g., ) demonstrates that benzodioxin-containing intermediates are critical in synthesizing complex pharmaceuticals, suggesting that the target compound could serve as a precursor for kinase inhibitors or receptor modulators .

- Thermodynamic Stability: The benzodioxin group’s electron-rich aromatic system may enhance stability compared to non-aromatic analogs, as seen in sirtuin activators .

- Biological Activity: While direct data are lacking, imidazolidinediones are known to inhibit enzymes like dihydropyrimidinase or modulate ion channels. The methyl group at position 5 may sterically hinder metabolism, prolonging half-life .

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11N3O3

- Molecular Weight : 233.22 g/mol

- CAS Number : Not specified in the available data.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing the benzodioxin structure have shown efficacy against various cancer cell lines. The following table summarizes findings from relevant research:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 | Induction of apoptosis |

| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Inhibition of cell proliferation |

| Compound C | NCI-H358 (Lung Cancer) | 4.01 ± 0.95 | DNA intercalation |

Studies indicate that the presence of functional groups such as nitro or chloro enhances the antitumor efficacy by modulating interactions with DNA and cellular pathways involved in cancer progression .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains using broth microdilution methods. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Saccharomyces cerevisiae | 64 µg/mL | Low |

These findings suggest that while the compound exhibits some antimicrobial activity, its effectiveness varies significantly between different organisms .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the benzodioxin moiety plays a crucial role in mediating interactions with cellular targets such as DNA and proteins involved in cell cycle regulation.

- DNA Binding : Compounds similar to this compound have been shown to bind preferentially to the minor groove of DNA, leading to disruption of replication processes.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- A study evaluated a related compound in a mouse model bearing human lung cancer xenografts, demonstrating significant tumor reduction compared to controls.

- Clinical trials involving similar benzodioxin derivatives are ongoing to assess their safety and efficacy in humans for treating specific types of cancer.

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

A multi-technique approach is essential:

- X-ray crystallography provides unambiguous structural confirmation, as demonstrated for structurally related imidazolidine-dione derivatives (e.g., methyl-substituted analogs resolved via single-crystal diffraction) .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups and stereochemistry. For example, resonance splitting in the ¹H NMR spectrum can confirm methyl group orientation.

- High-resolution mass spectrometry (HRMS) validates molecular formula and isotopic patterns.

| Technique | Key Parameters | Reference |

|---|---|---|

| X-ray | Space group , -factor < 0.05 | |

| NMR | CDCl₃/DMSO-d₆ solvent, 500 MHz | |

| HRMS | ESI⁺ mode, mass error < 2 ppm |

Q. What synthetic routes are feasible for this compound?

The core imidazolidine-2,4-dione scaffold can be synthesized via:

- Cyclocondensation : Reacting substituted urea derivatives with diketones in acidic media (e.g., HCl/ethanol) .

- Alkylation : Introducing the dihydrobenzodioxin moiety via nucleophilic substitution, using catalysts like K₂CO₃ in DMF .

- Key intermediates : 5-Methylthieno[2,3-d]pyrimidine precursors (e.g., synthesized via 1,1’-carbonyldiimidazole-mediated cyclization) .

Q. How can purity and stability be assessed during synthesis?

- HPLC : Use a C18 column (5 µm, 250 mm), mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; <5% degradation acceptable .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for this compound’s synthesis?

- Kinetic studies : Use in-situ FTIR to track intermediate formation (e.g., urea intermediates during cyclocondensation) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to map energy profiles and transition states for alkylation steps .

- Isotopic labeling : Introduce ¹³C at the methyl group to trace regioselectivity via NMR .

Q. What experimental design optimizes synthesis yield?

Apply Box-Behnken factorial design to optimize three factors:

- Temperature (80–120°C)

- Catalyst concentration (0.5–2.0 mol%)

- Reaction time (6–24 hrs)

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temp. | 80°C | 100°C | 120°C |

| Catalyst | 0.5% | 1.25% | 2.0% |

| Time | 6 hrs | 15 hrs | 24 hrs |

Analyze via ANOVA to identify significant factors (e.g., temperature contributes 65% to yield variance) .

Q. How to resolve contradictions in bioactivity data across studies?

- Comparative analysis : Use standardized assays (e.g., MIC for antimicrobial studies) to eliminate protocol variability .

- Theoretical frameworks : Align hypotheses with density functional theory (DFT)-predicted electronic properties (e.g., HOMO-LUMO gaps correlating with activity) .

- Meta-analysis : Pool data from structurally analogous compounds (e.g., 5-aryl-substituted imidazolidine-diones) to identify trends .

Example contradiction: Discrepant IC₅₀ values in enzyme inhibition assays may arise from solvent polarity differences (DMSO vs. aqueous buffer). Validate via controlled solvent studies .

Methodological Notes

- Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Safety protocols : Follow ALARA principles for handling toxic intermediates (e.g., chlorinated byproducts); use fume hoods and PPE .

- Ethical compliance : Adhere to OECD guidelines for preclinical studies, especially for analogs with antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.